
4-Amino-2-(hydroxymethyl)phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(hydroxymethyl)phenol;hydrochloride is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group and a hydroxymethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(hydroxymethyl)phenol;hydrochloride typically involves the nitration of phenol followed by reduction. One common method is the nitration of phenol to produce nitrophenol, which is then reduced to aminophenol. The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction to the hydroxymethyl derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, which enhances its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(hydroxymethyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces aminophenol derivatives.
Substitution: Produces halogenated or sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-(hydroxymethyl)phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(hydroxymethyl)phenol;hydrochloride involves its interaction with various molecular targets. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, cellular signaling pathways, and oxidative stress responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Amino-4-(hydroxymethyl)phenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Hydroxy-2-(aminomethyl)phenol: Similar but with an aminomethyl group instead of hydroxymethyl.
Uniqueness
4-Amino-2-(hydroxymethyl)phenol;hydrochloride is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
57361-57-6 |
|---|---|
Fórmula molecular |
C7H10ClNO2 |
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
4-amino-2-(hydroxymethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,9-10H,4,8H2;1H |
Clave InChI |
ZNOUIDGXBVRTKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)CO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


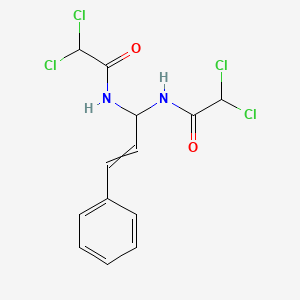

![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)

![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
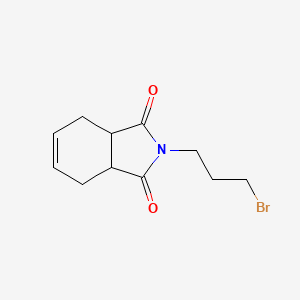
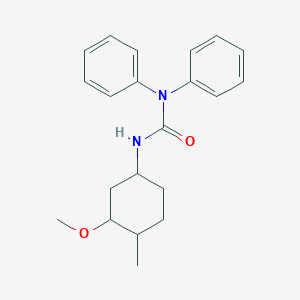

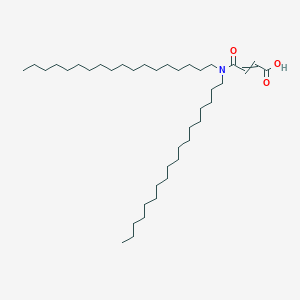
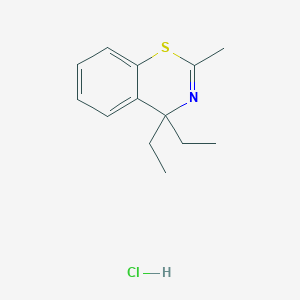

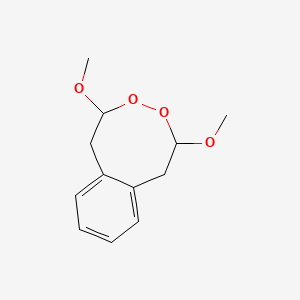
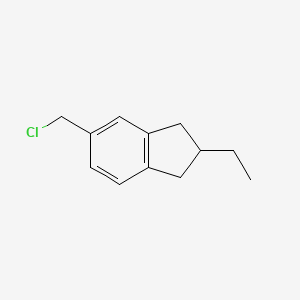
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
